4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester
Overview
Description
4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester is a multifaceted organic compound characterized by its hydroxyl, nitro, and trifluoromethyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including nitration, trifluoromethylation, and esterification processes. One common method involves the nitration of 4-hydroxy-5-trifluoromethyl-benzoic acid followed by esterification with methanol under acidic conditions.
Industrial Production Methods: In an industrial setting, large-scale production may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for organic synthesis.
Biology: In biological research, 4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester can be used as a probe to study biological systems. Its nitro group can be reduced to an amine, which can then be used to label or modify biomolecules.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug molecules.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets through its functional groups, leading to desired therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
4-Hydroxy-3-nitrobenzoic acid methyl ester: Lacks the trifluoromethyl group.
4-Hydroxy-3-nitro-5-methylbenzoic acid methyl ester: Has a methyl group instead of a trifluoromethyl group.
4-Hydroxy-3-nitrobenzoic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness: 4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its similar counterparts. This group enhances the compound's stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
methyl 4-hydroxy-3-nitro-5-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c1-18-8(15)4-2-5(9(10,11)12)7(14)6(3-4)13(16)17/h2-3,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUIYCNGTXWNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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